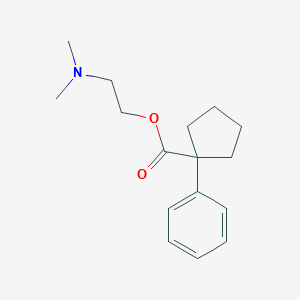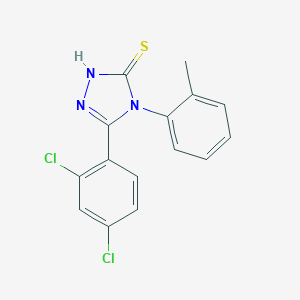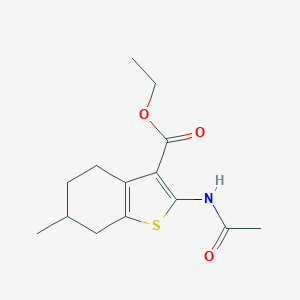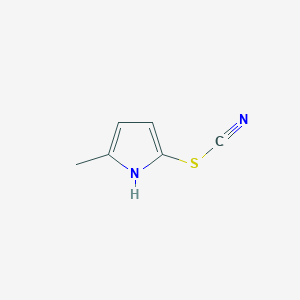
(5-methyl-1H-pyrrol-2-yl) thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-methyl-1H-pyrrol-2-yl) thiocyanate is a chemical compound that has been widely used in scientific research for its various applications. It is a thiocyanate derivative of pyrrole, which has a broad range of biological activities.
Mecanismo De Acción
The mechanism of action of (5-methyl-1H-pyrrol-2-yl) thiocyanate is not fully understood. However, it is believed that the thiocyanate group is responsible for its biological activity. Thiocyanate ions have been shown to have antimicrobial activity by disrupting the bacterial cell membrane. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Efectos Bioquímicos Y Fisiológicos
(5-methyl-1H-pyrrol-2-yl) thiocyanate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (5-methyl-1H-pyrrol-2-yl) thiocyanate in lab experiments is its broad range of biological activities. It has been shown to have antibacterial, antifungal, and antiviral activities, as well as inhibiting the growth of cancer cells. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate is relatively easy to synthesize and purify.
However, there are also limitations to using (5-methyl-1H-pyrrol-2-yl) thiocyanate in lab experiments. One limitation is its potential toxicity. Although it has been shown to be relatively non-toxic, it is important to use caution when handling this compound. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate may not be effective against all types of bacteria or cancer cells.
Direcciones Futuras
There are several future directions for the use of (5-methyl-1H-pyrrol-2-yl) thiocyanate in scientific research. One direction is the development of new derivatives with enhanced biological activity. Another direction is the investigation of the mechanism of action of (5-methyl-1H-pyrrol-2-yl) thiocyanate. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate could be used as a starting material for the synthesis of other biologically active compounds. Finally, further studies could be conducted to determine the potential use of (5-methyl-1H-pyrrol-2-yl) thiocyanate in clinical applications.
Conclusion:
In conclusion, (5-methyl-1H-pyrrol-2-yl) thiocyanate is a compound with various biological activities that has been widely used in scientific research. It can be synthesized by a straightforward method and has been shown to have antibacterial, antifungal, and antiviral activities, as well as inhibiting the growth of cancer cells. Although there are limitations to using (5-methyl-1H-pyrrol-2-yl) thiocyanate in lab experiments, there are also many future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of (5-methyl-1H-pyrrol-2-yl) thiocyanate is a straightforward process. It can be synthesized by reacting 5-methyl-1H-pyrrole-2-carbonyl chloride with thiocyanate ion in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a white solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
(5-methyl-1H-pyrrol-2-yl) thiocyanate has been used in various scientific research applications. It has been shown to have antibacterial, antifungal, and antiviral activities. It has also been used as a fluorescent probe for the detection of thiols in biological samples. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate has been used as a starting material for the synthesis of other biologically active compounds.
Propiedades
Número CAS |
89418-02-0 |
|---|---|
Nombre del producto |
(5-methyl-1H-pyrrol-2-yl) thiocyanate |
Fórmula molecular |
C6H6N2S |
Peso molecular |
138.19 g/mol |
Nombre IUPAC |
(5-methyl-1H-pyrrol-2-yl) thiocyanate |
InChI |
InChI=1S/C6H6N2S/c1-5-2-3-6(8-5)9-4-7/h2-3,8H,1H3 |
Clave InChI |
QHLZWSCIBAEJGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1)SC#N |
SMILES canónico |
CC1=CC=C(N1)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B186430.png)
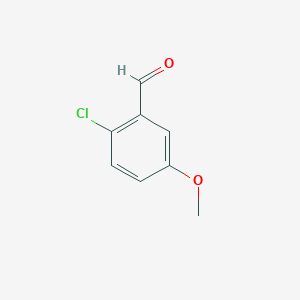
![Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B186434.png)
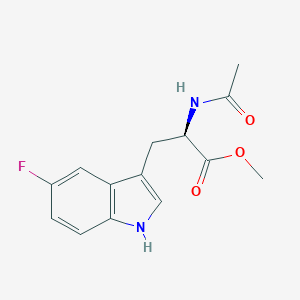
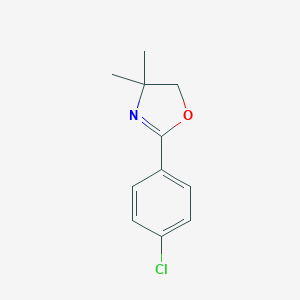
![1-[5-(4-Methylphenoxy)pentyl]pyrrolidine](/img/structure/B186441.png)
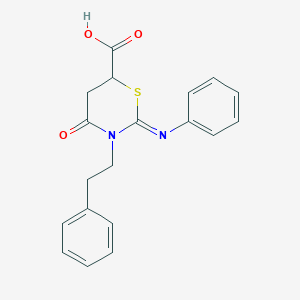
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B186445.png)
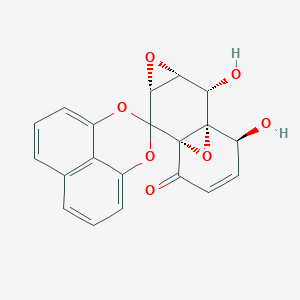
![7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186448.png)
![2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186449.png)
